N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Description
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-aminoethyl group and at position 5 with an acetamide-linked methyl group. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s prevalence in bioactive molecules, particularly protease inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound's aminoethyl and oxadiazole groups enable it to bind selectively to these targets, modulating their activity. Pathways involved include signaling cascades in cellular processes, often leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structural analogs share the 1,2,4-oxadiazole core but differ in substituents and functional groups (Table 1). Key distinctions include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target’s 2-aminoethyl group at position 3 distinguishes it from analogs with aromatic (e.g., pyridinyl, p-tolyl) or alkyl (e.g., methyl, cyclobutyl) substituents. The sesquihydrochloride salt contrasts with 1:1 hydrochlorides in analogs (e.g., ), suggesting enhanced crystallinity or stability due to dual protonation sites.
Amide Group Variations: The target’s acetamide group differs from bulkier N-isopropyl or N-isobutyl amides in 11as and 12a, which may sterically hinder proteasome binding (a reported activity for these analogs) .
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with aromatic substituents (e.g., 11g: 133.4–135.8°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 12a: 78.4–79.8°C), reflecting stronger intermolecular forces. The target’s aminoethyl group may yield intermediate values, though data are unavailable .
- Isomer Ratios : NMR data for analogs (e.g., 4:1 in 11as) suggest rotameric equilibria around the amide bond. The target may exhibit similar behavior, influenced by its substituents .
Biological Activity
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride, with CAS number 1820673-59-3, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, which has been explored for various pharmacological activities. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity. Its chemical structure can be summarized as follows:
- Chemical Formula : C₈H₁₃Cl₂N₃O
- Molecular Weight : 224.12 g/mol
Antimicrobial Properties
Research has demonstrated that derivatives of the 1,2,4-oxadiazole class exhibit notable antimicrobial activity. A study highlighted that modifications to the oxadiazole compounds can enhance their efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The lead compound showed an MIC of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL) .
- Bactericidal Activity : Time-kill assays indicated rapid bactericidal activity at concentrations above 2 × MIC .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. The quaternary ammonium functionality in some analogues has been linked to increased membrane permeability .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile:
- Genotoxicity : Available studies indicate that it is not considered genotoxic based on in vitro and in vivo assessments .
- Repeated Dose Toxicity : No serious adverse effects were observed in repeated oral exposure studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Agents : A comprehensive investigation into modified oxadiazoles revealed promising results against resistant strains of bacteria. The study emphasized the need for further optimization due to low recovery levels post-administration in animal models .
- Toxicokinetics Assessment : Research on structurally similar compounds has provided insights into their metabolism and potential toxicity, suggesting a favorable safety profile for this compound .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, reflux duration). For example, demonstrates refluxing with triethylamine for 4 hours to synthesize analogous oxadiazole derivatives, monitored via TLC. Statistical methods from (e.g., factorial designs) can minimize experimental runs while identifying critical parameters like catalyst loading or solvent polarity .
Q. How can researchers ensure purity and structural fidelity during characterization?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5 in ) for quantitative purity assessment.
- NMR : Compare 1H/13C spectra to published analogs (e.g., oxadiazole derivatives in ) to verify substituent positions and rule out tautomeric interferences.
- Mass Spectrometry : Confirm molecular weight via HRMS, referencing sesquihydrochloride stoichiometry (1.5 HCl molecules per compound) .
Q. What are the best practices for assessing solubility and formulation stability?
- Methodological Answer : Conduct solubility screens in solvents (e.g., DMSO, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation. For stability, use accelerated degradation studies under varied pH (2–9) and temperatures (25–60°C), monitoring via UPLC-MS (). Separation technologies in (e.g., membrane filtration) can isolate degradation products for structural elucidation .
Advanced Research Questions
Q. How can computational methods enhance reaction design for novel oxadiazole derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as per ICReDD’s approach in . Combine with machine learning to predict optimal conditions (e.g., solvent dielectric constant, nucleophile reactivity). Validate predictions via small-scale experiments, iterating with computational feedback .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding in cell-based assays vs. enzymatic assays). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to isolate mechanism-specific effects. Reference ’s statistical frameworks to quantify reproducibility .
Q. How to design structure-activity relationship (SAR) studies for the 1,2,4-oxadiazole core?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ’s isoxazole derivatives). Use molecular docking to prioritize substituents (e.g., aminoethyl groups) that enhance target engagement. Validate via SPR or ITC for binding thermodynamics. Correlate electronic properties (Hammett σ values) with activity trends .
Q. What reactor design considerations apply to scaling up oxadiazole syntheses?
- Methodological Answer : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., cyclization). Apply CRDC subclass RDF2050112 () principles for continuous flow systems to improve yield and reduce byproducts. Monitor in situ via PAT tools (e.g., FTIR spectroscopy) .
Q. How to address stability challenges in long-term storage of sesquihydrochloride salts?
- Methodological Answer : Conduct stability-indicating studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Use XRPD to detect polymorphic transitions. For hygroscopic salts, employ co-crystallization or lyophilization (’s powder/particle technology) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
